molecular formula C9H11NO4 B15245396 Methyl 6-ethyl-4-hydroxy-2-oxo-1,2-dihydropyridine-3-carboxylate

Methyl 6-ethyl-4-hydroxy-2-oxo-1,2-dihydropyridine-3-carboxylate

Cat. No.: B15245396
M. Wt: 197.19 g/mol
InChI Key: ZEDDJKPJXKWQAQ-UHFFFAOYSA-N
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Description

Methyl 6-ethyl-4-hydroxy-2-oxo-1,2-dihydropyridine-3-carboxylate is a chemical compound belonging to the class of dihydropyridines. This compound is characterized by its pyridine ring structure, which is substituted with various functional groups including a methyl ester, an ethyl group, a hydroxyl group, and a keto group. It is used as a building block in the synthesis of various chemical compounds and has applications in medicinal chemistry and other scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-ethyl-4-hydroxy-2-oxo-1,2-dihydropyridine-3-carboxylate typically involves the reaction of ethyl aminocrotonates with derivatives of malonic acid . The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for efficiency and cost-effectiveness, with considerations for the scalability of the reaction and the availability of raw materials. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-ethyl-4-hydroxy-2-oxo-1,2-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The keto group can be reduced to form an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles such as amines or alcohols. The reactions are typically carried out under controlled conditions, with specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the keto group can produce an alcohol. Substitution reactions can lead to the formation of various ester derivatives with different functional groups.

Scientific Research Applications

Methyl 6-ethyl-4-hydroxy-2-oxo-1,2-dihydropyridine-3-carboxylate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Methyl 6-ethyl-4-hydroxy-2-oxo-1,2-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and functional groups. The exact mechanism may vary based on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

Methyl 6-ethyl-4-hydroxy-2-oxo-1,2-dihydropyridine-3-carboxylate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of both an ethyl group and a methyl ester group differentiates it from other similar compounds, potentially leading to unique reactivity and applications in various fields.

Properties

Molecular Formula

C9H11NO4

Molecular Weight

197.19 g/mol

IUPAC Name

methyl 6-ethyl-4-hydroxy-2-oxo-1H-pyridine-3-carboxylate

InChI

InChI=1S/C9H11NO4/c1-3-5-4-6(11)7(8(12)10-5)9(13)14-2/h4H,3H2,1-2H3,(H2,10,11,12)

InChI Key

ZEDDJKPJXKWQAQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C(=O)N1)C(=O)OC)O

Origin of Product

United States

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